molecular formula C15H13ClN6O2 B2846304 2-(4-chloro-3-methylphenoxy)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide CAS No. 1448069-00-8

2-(4-chloro-3-methylphenoxy)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide

Cat. No.: B2846304
CAS No.: 1448069-00-8
M. Wt: 344.76
InChI Key: AFMCDOKZLCWNLY-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It contains a triazole ring, a pyrimidine ring, and a phenoxyacetamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit potent binding inhibition activity against a corticotropin-releasing factor 1 (crf1) receptor . The CRF1 receptor plays a crucial role in the stress response by mediating the effects of corticotropin-releasing hormone (CRH).

Mode of Action

It is suggested that the compound may interact with its target receptor (such as the crf1 receptor) and inhibit its activity . This inhibition could lead to changes in the physiological responses mediated by the target receptor.

Pharmacokinetics

It is noted that similar compounds are rapidly metabolized by human hepatic microsomes , which could impact the bioavailability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring can be constructed using a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Coupling of the Phenoxyacetamide Moiety: The final step involves coupling the synthesized triazole-pyrimidine intermediate with 4-chloro-3-methylphenoxyacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include using continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives, such as alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chloro-3-methylphenoxy)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the triazole and pyrimidine rings often imparts significant biological activity to the compound.

Medicine

In medicine, this compound could be explored as a potential drug candidate. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In industry, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or materials with specific properties. Its versatility makes it a valuable component in various industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(4-chlorophenoxy)acetamide
  • N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(4-methylphenoxy)acetamide
  • N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(4-fluoro-3-methylphenoxy)acetamide

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide is unique due to the specific combination of functional groups and rings in its structure. The presence of the chloro and methyl groups on the phenoxy ring may impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest in scientific research and industrial applications.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN6O2/c1-10-4-11(2-3-12(10)16)24-6-15(23)21-13-5-14(19-8-18-13)22-9-17-7-20-22/h2-5,7-9H,6H2,1H3,(H,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMCDOKZLCWNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=NC=N2)N3C=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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